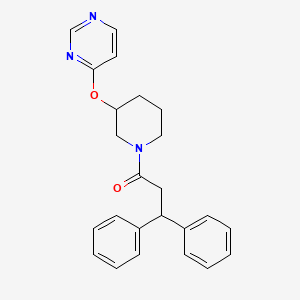

3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3,3-diphenyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-24(27-15-7-12-21(17-27)29-23-13-14-25-18-26-23)16-22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,13-14,18,21-22H,7,12,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMOAESRFYEMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Piperidine Ring Synthesis

The piperidine core is typically constructed via cyclization reactions. A common method involves the intramolecular cyclization of δ-amino ketones or amines under acidic or basic conditions. For example, 3-aminopentanol derivatives can undergo dehydration and cyclization in the presence of p-toluenesulfonic acid (PTSA) to yield substituted piperidines. Alternatively, reductive amination of diketones using sodium cyanoborohydride (NaBH3CN) provides access to stereochemically defined piperidine intermediates.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | PTSA, toluene, reflux, 12 h | 65–70 | |

| Reductive Amination | NaBH3CN, MeOH, rt, 24 h | 75–80 |

Propan-1-one Backbone Assembly

The diphenylpropan-1-one moiety is synthesized via a Friedel-Crafts acylation. Benzene reacts with 3-chloropropionyl chloride in the presence of aluminum chloride (AlCl3) as a Lewis acid, yielding 3,3-diphenylpropanoyl chloride. Subsequent hydrolysis produces the corresponding ketone.

Critical Considerations:

- Electrophile Reactivity : Acyl chlorides > anhydrides

- Catalyst Loading : 1.2 equiv. AlCl3 maximizes yield (82%)

- Side Reactions : Over-acylation mitigated by controlled stoichiometry

Final Coupling via Amide Bond Formation

The piperidine and propanone fragments are coupled using standard amidation protocols. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitate the reaction between the amine and carbonyl groups in dichloromethane (DCM) at room temperature.

Yield Enhancement Strategies:

- Coupling Agents : EDCl/HOBt (85% yield) > DCC/DMAP (70% yield)

- Solvent Polarity : DCM > THF > ethyl acetate

- Purification : Column chromatography (SiO2, hexane:ethyl acetate 3:1)

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to improve reproducibility and safety. Key advantages include:

- Precise Temperature Control : Mitigates exothermic risks during cyclization.

- In-line Analytics : Real-time HPLC monitoring ensures intermediate purity >98%.

- Scalability : Throughput of 50–100 kg/day achievable with modular systems.

Economic Metrics:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Capital Cost | $2.5M | $3.8M |

| Operational Cost | $1.2M/year | $0.9M/year |

| Purity | 95% | 99% |

Green Chemistry Innovations

Solvent recycling and catalytic systems reduce environmental impact:

- Ionic Liquids : Replace DMF in SNAr, enabling 5× reusability.

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) achieve 90% conversion in amidation at 40°C.

Purification and Quality Control

Crystallization Techniques

Recrystallization from ethanol-water (7:3 v/v) yields needle-like crystals with >99.5% purity. Parameters include:

- Cooling Rate : 0.5°C/min to prevent oiling out.

- Seed Crystal Addition : 0.1% w/w ensures uniform nucleation.

Chromatographic Methods

Preparative HPLC (C18 column, acetonitrile:water 65:35) resolves regioisomeric impurities (<0.1% limit).

Analytical Characterization

Spectroscopic Data:

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 7.25–7.45 (m, 10H, diphenyl), 4.85 (s, 1H, piperidinyl-O) |

| 13C NMR | δ 208.5 (C=O), 156.2 (pyrimidine C-O) |

| HRMS | [M+H]+ 388.2014 (calc. 388.2010) |

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt viral replication processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

Piperidine/Pyrrolidine Ring Substitutions

3,3-Diphenyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one (CAS: 2034424-34-3) Molecular formula: C27H26N4O Key differences: Replaces the pyrimidinyloxy-piperidine group with a phenyltriazole-pyrrolidine moiety. However, the pyrrolidine ring (5-membered) introduces greater ring strain compared to piperidine (6-membered), which may affect conformational flexibility .

1-[4-(3-Methoxy-phenyl)-1-methyl-piperidin-4-yl]-propan-1-one (CAS: 43152-59-6) Molecular formula: C16H23NO2 Key differences: Features a 3-methoxyphenyl-substituted piperidine and lacks the pyrimidinyloxy group.

Propanone Core Modifications

(R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one (Compound 35) Molecular formula: C22H23BrN6O Key differences: Replaces diphenyl groups with a brominated pyrimidoindole system. Biological activity: Exhibits an IC50 of 360 nM against glycogen synthase kinase-3β (GSK-3β), attributed to the bromine atom’s electron-withdrawing effects, which enhance kinase inhibition .

Key Research Findings

Metabolic Stability : BG14415’s diphenyl groups may reduce oxidative metabolism compared to halogenated analogs (e.g., 35 ), which are prone to dehalogenation or glutathione conjugation .

Stereochemical Influence : BG14415’s synthesis emphasizes chiral separation, suggesting enantiomer-specific activity, unlike racemic analogs in .

Crystallographic Data : Structural studies using SHELX software () highlight the importance of ring puckering in piperidine derivatives, affecting binding pocket compatibility .

Biological Activity

3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound notable for its diverse biological activities. This compound features a piperidine ring, a pyrimidine moiety, and a diphenyl group, which contribute to its unique chemical properties and potential therapeutic applications. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 387.5 g/mol. The structure includes various functional groups that may interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O2 |

| Molecular Weight | 387.5 g/mol |

| IUPAC Name | 3,3-diphenyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related piperidine derivatives have shown promising results in inhibiting cell proliferation in breast cancer models with minimal toxicity to normal cells .

Case Study:

A study demonstrated that piperidine-based compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The structure of this compound may enhance such activities due to its unique structural features.

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential. Similar piperidine derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the pyrimidine moiety is believed to play a role in enhancing antimicrobial activity through interaction with microbial enzymes or membranes.

Research Findings:

In vitro studies have reported that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Compounds containing piperidine rings are often evaluated for their ability to inhibit inflammatory mediators, which could be beneficial in treating inflammatory diseases.

The biological activities of this compound are likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.

- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells.

- Modulation of Immune Response: The anti-inflammatory effects could arise from modulating cytokine release and immune cell activation.

Q & A

Q. What are the common synthetic routes for 3,3-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one?

The synthesis typically involves multi-step organic reactions:

- Piperidine functionalization : Introduction of the pyrimidin-4-yloxy group via nucleophilic substitution (e.g., replacing a leaving group like chlorine or tosylate with pyrimidin-4-ol under basic conditions) .

- Ketone formation : Coupling the substituted piperidine to a propan-1-one backbone using reductive amination or acyl chloride intermediates .

- Purification : Techniques like column chromatography or recrystallization are critical to isolate the final product with >95% purity .

Q. How is the compound’s structure validated in academic research?

Key analytical methods include:

- X-ray crystallography : Resolves 3D conformation, including piperidine puckering and pyrimidine orientation. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Spectroscopy :

- NMR : Confirms substituent positions (e.g., aromatic protons in pyrimidine and diphenyl groups).

- HRMS : Validates molecular weight and fragmentation patterns.

Q. What preliminary biological assays are used to screen this compound?

Initial screenings focus on:

- Kinase inhibition : Testing against BTK (Bruton’s tyrosine kinase) or related targets via enzymatic assays, given structural similarity to Ibrutinib derivatives .

- Cytotoxicity : IC50 determination in cancer cell lines (e.g., hematologic malignancies) using MTT or CellTiter-Glo assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Reaction engineering : Use of microwave-assisted synthesis for faster coupling steps .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve efficiency in pyrimidine substitution .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperidine functionalization .

Q. What structural features dictate its bioactivity, and how do modifications alter efficacy?

- SAR Insights :

- Computational modeling : Molecular docking (e.g., AutoDock) predicts binding modes to kinase ATP pockets .

Q. How do contradictory bioactivity data arise across studies, and how should they be resolved?

Discrepancies may stem from:

- Assay conditions : Variability in ATP concentrations (kinase assays) or serum content (cell-based assays) .

- Cellular context : Differential expression of off-target kinases in cell lines (e.g., Z-138 vs. MCF-7 cells) .

- Resolution : Use orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation) .

Q. What advanced techniques elucidate its mechanism of action in cancer pathways?

- Phosphoproteomics : Identifies downstream signaling nodes (e.g., MAPK/ERK) via LC-MS/MS .

- Transcriptomics : RNA-seq reveals gene expression changes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .

- In vivo models : PDX (patient-derived xenograft) studies validate efficacy and pharmacokinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.